molecular formula C13H9F3N4OS B2948029 2-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034480-08-3

2-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No.: B2948029
CAS No.: 2034480-08-3
M. Wt: 326.3
InChI Key: SFPCCEPDMKDYBZ-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a pyrazolo[1,5-a]pyrimidine-based acetamide derivative characterized by a thiophene moiety at the acetamide side chain and a trifluoromethyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine core. The thiophene moiety contributes to π-π stacking interactions and modulates solubility, distinguishing it from other analogs .

Properties

IUPAC Name

2-thiophen-2-yl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4OS/c14-13(15,16)10-5-11-17-6-8(7-20(11)19-10)18-12(21)4-9-2-1-3-22-9/h1-3,5-7H,4H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPCCEPDMKDYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a derivative of pyrazolo[1,5-a]pyrimidine, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H11_{11}F3_3N4_4OS
  • Molecular Weight : 408.42 g/mol
  • CAS Number : 314049-21-3

Anticancer Activity

Recent studies have demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. Specifically, the compound under discussion has been shown to selectively inhibit the c-Myc oncogene pathway, which is crucial in regulating cell proliferation and survival.

  • Mechanism of Action : The compound inhibits c-Myc-Max-dependent transcription by reducing the transcriptional activity significantly, which leads to decreased proliferation in cancer cell lines such as Raji and MCF-7 at concentrations ranging from 10 to 20 µM .

Antimicrobial Properties

The pyrazolo[1,5-a]pyrimidine derivatives are also being investigated for their antimicrobial activities. In vitro studies have indicated promising results against various strains of bacteria, including drug-resistant Mycobacterium tuberculosis.

Compound MIC (µg/mL) Activity
Compound 6j<0.002Antitubercular against H37Rv strain
Compound 6j<0.465Antitubercular against rINH strain

These findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its efficacy against resistant strains .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects comparable to standard drugs like Indomethacin. The percentage inhibition of inflammation was recorded at 83.4%, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on c-Myc Inhibition : A research study demonstrated that the compound effectively inhibited c-Myc-dependent transcription in various cancer cell lines, leading to reduced cell viability and proliferation .
  • Antitubercular Efficacy : A series of experiments conducted on modified pyrazolo[1,5-a]pyrimidines showed that certain derivatives exhibited low cytotoxicity while maintaining high potency against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis .
  • In Vivo Studies : Further investigations into the pharmacokinetic profiles of these compounds revealed favorable absorption and distribution characteristics in animal models, supporting their potential for therapeutic use .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Heating with concentrated HCl converts the acetamide to carboxylic acid, forming 2-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid. This reaction is critical for generating intermediates for further esterification or coupling .

  • Basic Hydrolysis : Treatment with NaOH yields the corresponding sodium carboxylate, which is useful in salt formation or metal coordination studies.

Example Reaction :

Acetamide+H2OHClCarboxylic Acid+NH3\text{Acetamide}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{Carboxylic Acid}+\text{NH}_3

Nucleophilic Substitution at the Pyrazolo[1,5-a]Pyrimidine Core

The trifluoromethyl group at position 2 enhances electrophilicity at adjacent positions, enabling nucleophilic substitution:

Reaction Type Conditions Product Reference
Amination NH₃/EtOH, 80°C, 12 h2-Amino-6-(acetamide)pyrazolo[1,5-a]pyrimidine
Alkylation R-X/K₂CO₃, DMF, reflux2-Alkyl-6-(acetamide)pyrazolo[1,5-a]pyrimidine
Arylation Pd(OAc)₂, XPhos, K₃PO₄, toluene, 110°C2-Aryl-6-(acetamide)pyrazolo[1,5-a]pyrimidine

The trifluoromethyl group stabilizes transition states via electron-withdrawing effects, facilitating substitution at position 2 .

Electrophilic Substitution at the Thiophene Ring

The thiophene moiety undergoes electrophilic aromatic substitution (EAS) due to its electron-rich π-system:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position of the thiophene ring .

  • Sulfonation : SO₃/H₂SO₄ yields thiophene-2-sulfonic acid derivatives, enhancing solubility for pharmaceutical formulations .

  • Halogenation : Br₂/FeBr₃ selectively brominates the 5-position, enabling cross-coupling reactions .

Regioselectivity : Electron-donating acetamide substituents direct EAS to the 5-position of thiophene .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings:

Reaction Catalyst System Application Yield Reference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl formation at thiophene or pyrimidine75–85%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneC–N bond formation for kinase inhibitor analogs68%

These reactions enable structural diversification for SAR studies in drug discovery .

Cyclization and Ring-Opening Reactions

The pyrazolo[1,5-a]pyrimidine core undergoes cyclization with bifunctional reagents:

  • With CS₂ : Forms fused thiazolo[3,2-a]pyrimidines under basic conditions (KOH/EtOH) .

  • With Hydrazine : Produces pyrazolo[3,4-d]pyridazine derivatives via ring expansion .

Mechanistic Insight : Nucleophilic attack at position 7 of the pyrimidine ring initiates ring expansion or contraction .

Functional Group Transformations

  • Reduction : LiAlH₄ reduces the acetamide to amine, yielding 2-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)ethylamine.

  • Oxidation : KMnO₄ oxidizes the thiophene ring to a sulfone, altering electronic properties for material science applications .

Stability Under Physiological Conditions

The compound demonstrates:

  • pH Stability : Stable in pH 2–8 (simulated gastric/intestinal fluids).

  • Metabolic Degradation : CYP3A4-mediated oxidation of the thiophene ring forms sulfoxide metabolites .

Comparison with Similar Compounds

Table 1: Key Pyrazolo[1,5-a]pyrimidine Acetamide Derivatives

Compound Name Substituents (Pyrazolo[1,5-a]pyrimidine Core) Acetamide Side Chain Biological Activity Key Findings Reference
Target Compound 2-(Trifluoromethyl) 2-(Thiophen-2-yl) Not explicitly reported (inferred TSPO binding) Trifluoromethyl enhances stability; thiophene modulates electronic properties
DPA-714 5,7-Dimethyl, 2-(4-Iodophenyl) N,N-Diethyl TSPO ligand (PET imaging) Moderate affinity (Ki = 7 nM); used in neuroinflammation studies
6b (F-18 labeled) 5,7-Diethyl, 2-(4-(2-Fluoroethoxy)phenyl) N,N-Diethyl High-affinity TSPO ligand 36-fold higher TSPO affinity vs. DPA-714; improved cancer imaging
F-DPA 2-(4-(Tributylstannyl)phenyl), 5,7-Dimethyl N,N-Diethyl Radiotracer for TSPO High radiochemical yield; used in preclinical PET imaging
Compound 5k () Quinazoline-amino-pyrazole Aldehyde hydrazone Antimicrobial Inhibits wheat gibberellic fungi at 50 µg/mL (comparable to hymexazol)
Thienyl Acetamide () 3-Phenyl, 6-Benzyl 2-(Thiophen-2-yl) Not reported Structural similarity to target compound; synthesis via carbodiimide coupling

Key Comparative Insights

Substituent Effects on TSPO Affinity

  • Trifluoromethyl vs. Halogen/Phenyl Groups : The target compound’s 2-trifluoromethyl group likely enhances binding through hydrophobic interactions and metabolic resistance compared to DPA-714’s iodophenyl group, which prioritizes radiolabeling utility .
  • Thiophene vs. Fluoroethoxy : While 6b’s 2-(4-fluoroethoxy)phenyl group improves TSPO affinity (Ki ~0.2 nM), the target compound’s thiophene may offer distinct pharmacokinetics due to altered lipophilicity and π-stacking .

Metabolic and Electronic Properties

  • Trifluoromethyl Advantage : The CF₃ group reduces oxidative metabolism, extending half-life compared to methyl or ethyl substituents in DPA-714 and 6b .

Q & A

Q. What are the common synthetic routes for preparing 2-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide, and what key intermediates are involved?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization reactions. For example, thiophene-2-acetic acid derivatives can be coupled with pyrazolo[1,5-a]pyrimidin-6-amine precursors. Key intermediates include 2-(thiophen-2-yl)acetyl chloride and 2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine. Cyclization under reflux with reagents like DMF and triethylamine (Et₃N) is often employed . Spectroscopic techniques (NMR, IR, HRMS) are critical for confirming intermediate structures .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying substituent positions and aromaticity. Infrared (IR) spectroscopy confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive confirmation of crystal structure in solid-state studies .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. It also reduces basicity of the pyrimidine nitrogen, which can affect binding interactions in biological assays. Computational studies (e.g., DFT) can quantify these electronic effects .

Advanced Research Questions

Q. How can computational chemistry methods optimize reaction conditions for synthesizing pyrazolo[1,5-a]pyrimidine derivatives?

Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, guiding solvent selection and catalyst design. For example, solvent polarity effects on cyclization efficiency can be modeled to minimize side reactions. Reaction path search algorithms (e.g., artificial force-induced reaction method) reduce trial-and-error experimentation .

Q. What strategies resolve discrepancies in biological activity data across experimental models?

Contradictory results may arise from variations in assay conditions (e.g., cell line specificity, solvent choice). Statistical meta-analysis of dose-response curves and standardized protocols (e.g., consistent ATP concentration in kinase assays) improve reproducibility. Cross-validation with orthogonal assays (e.g., SPR binding vs. cellular IC₅₀) is recommended .

Q. How can reaction fundamentals inform the design of novel derivatives with enhanced bioactivity?

Mechanistic studies (e.g., kinetic isotope effects, Hammett plots) reveal rate-determining steps in synthesis, enabling targeted modifications. For instance, introducing electron-donating groups at the thiophene ring may enhance π-stacking interactions. Structure-activity relationship (SAR) models, built using molecular docking and free-energy perturbation (FEP) simulations, prioritize substituents for synthesis .

Methodological Considerations

Q. What experimental design principles maximize yield in multi-step syntheses?

Factorial design (e.g., Box-Behnken) optimizes variables like temperature, stoichiometry, and catalyst loading. For example, a three-factor design could identify optimal reflux time (8–12 hours) and Et₃N equivalents (1.2–1.5) to maximize amide coupling efficiency while minimizing decomposition .

Q. How are membrane separation technologies applied in purifying this compound?

Nanofiltration membranes with MWCO ~400 Da selectively retain unreacted intermediates while allowing solvents like DMF to permeate. This reduces reliance on column chromatography, improving scalability. Solvent-resistant membranes (e.g., polyimide) are critical for organic solvent compatibility .

Data Analysis and Validation

Q. What statistical methods address variability in spectroscopic data during structural elucidation?

Principal component analysis (PCA) of NMR chemical shifts distinguishes conformational isomers. For HRMS, Monte Carlo simulations assess the probability of isotopic pattern matches, reducing false positives .

Q. How do crystallographic studies resolve ambiguities in substituent orientation?

Single-crystal X-ray diffraction provides unambiguous bond angles and dihedral angles. For example, the thiophene ring’s orientation relative to the pyrimidine core can be quantified to assess steric effects on receptor binding .

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